N-(2-chlorophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
N-(2-Chlorophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with an acetamide moiety. The 2-chlorophenyl group at the N-terminus and the 2,3-dimethylphenoxy substituent at position 4 of the triazoloquinoxaline backbone distinguish it from structurally related compounds. These substituents likely influence its physicochemical properties, binding affinity, and biological activity, particularly in neurological or antimicrobial contexts, as suggested by analogs in the evidence .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-15-8-7-13-21(16(15)2)34-24-23-29-30(14-22(32)27-18-10-4-3-9-17(18)26)25(33)31(23)20-12-6-5-11-19(20)28-24/h3-13H,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPBBBKJVFMLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
- Triazoloquinoxaline Derivatives: N-(3-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Differs in the chlorophenyl substitution (3- vs. 2-chloro) and lacks the 2,3-dimethylphenoxy group. The methyl group at position 1 of the triazoloquinoxaline may reduce steric hindrance compared to the dimethylphenoxy substituent in the target compound . N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Shares the triazoloquinoxaline core but substitutes a 4-chlorophenyl group and a methyl at position 1. The absence of a phenoxy group may decrease lipophilicity compared to the target compound .
- Triazole-Acetamide Derivatives: Compound 6m (): Features a naphthalen-1-yloxy group instead of dimethylphenoxy. The bulkier naphthalene moiety could enhance π-π stacking but reduce solubility . Compound 11f (): Incorporates a nitroquinoxaline-oxygen-methyl-triazole-acetamide scaffold.
Substituent Analysis
Physicochemical and Spectral Data
- IR and HRMS Trends: Triazoloquinoxaline Derivatives: Exhibit characteristic C=O (1678–1680 cm⁻¹) and C–N (1287 cm⁻¹) stretches, as seen in compound 6m () . Chlorophenyl Substituents: C–Cl vibrations appear near 785 cm⁻¹ (), consistent across chlorophenyl-containing analogs .
- Melting Points: Triazoloquinoxaline analogs () have higher melting points (>250°C) due to rigid cores, whereas triazole derivatives (e.g., 6m) may exhibit lower melting points .
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